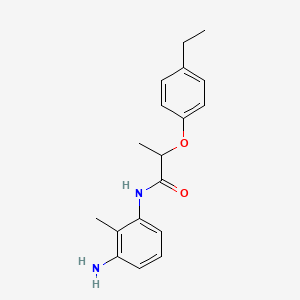

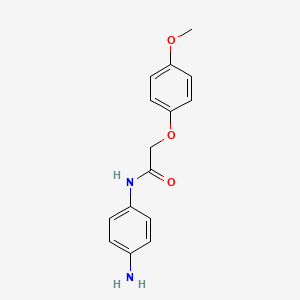

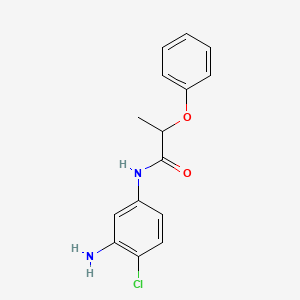

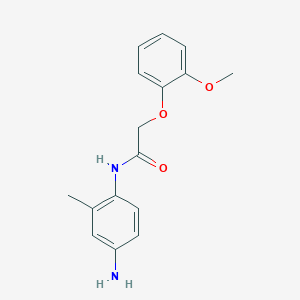

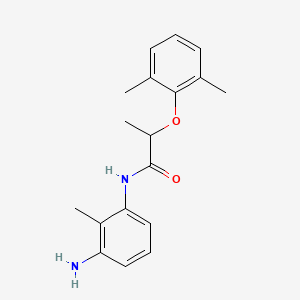

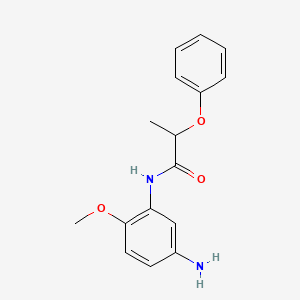

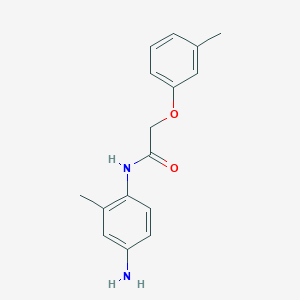

N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-acetamide

Vue d'ensemble

Description

N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-acetamide, also known as AMPA, is a drug that has been used in the laboratory to study the effects of glutamate receptors on the nervous system. AMPA is a potent agonist of the AMPA receptor, an ionotropic glutamate receptor found on the postsynaptic membrane of neurons in the central nervous system. It has been used in a variety of studies, including those investigating the role of glutamate in memory formation, learning, and synaptic plasticity.

Applications De Recherche Scientifique

Chemoselective Acetylation

Chemoselective monoacetylation of amino groups in similar compounds is critical for synthesizing intermediates in antimalarial drugs, employing catalysts like Novozym 435. This process, optimized through parameters such as acyl donors and temperature, underscores the compound's role in drug synthesis methodologies (Magadum & Yadav, 2018).

Green Synthesis of Dyes

The compound serves as an important intermediate in producing azo disperse dyes, highlighting a green synthesis approach using novel catalysts for hydrogenation. This method reduces environmental impact while maintaining high selectivity and activity (Zhang Qun-feng, 2008).

Molecular Geometry in Crystal Engineering

Investigations into different spatial orientations of amide derivatives, including structures similar to the subject compound, reveal insights into molecular interactions. These findings aid in designing materials with specific properties, utilizing weak interactions to form complex geometries (Kalita & Baruah, 2010).

Anticonvulsant Properties

Research on derivatives of acetamides, akin to the subject compound, demonstrates potential anticonvulsant activities. These studies explore the stereochemical aspects and molecular interactions responsible for the therapeutic effects, providing a foundation for developing new medications (Camerman et al., 2005).

Herbicide Metabolism

Studies on the metabolism of chloroacetamide herbicides and their effects on liver microsomes in humans and rats provide insights into the environmental and health impacts of related compounds. This research is crucial for understanding the biotransformation and potential risks associated with these chemicals (Coleman et al., 2000).

Propriétés

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-11-9-12(17)7-8-13(11)18-16(19)10-21-15-6-4-3-5-14(15)20-2/h3-9H,10,17H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTLFPXCSZSUEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)COC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Cyclopentyloxy)methyl]aniline](/img/structure/B3174738.png)

![6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3174768.png)